molecular formula C6H4F3N3O B8136327 4-(Trifluoromethyl)pyrimidine-5-carboxamide

4-(Trifluoromethyl)pyrimidine-5-carboxamide

Cat. No. B8136327
M. Wt: 191.11 g/mol
InChI Key: PEELANQFQNBMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C6H4F3N3O and its molecular weight is 191.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Trifluoromethyl)pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Novel Compounds : It is used as an initiator for preparing new heterocyclic compounds, including anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Conversion in Chemical Synthesis : The compound aids in converting 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into thieno[2,3-d:4,5-d′]dipyrimidines (Clark & Hitiris, 1984).

  • Analgesic Properties : It enhances analgesic properties and is recommended as a potential new analgesic, surpassing Piroxicam and Nabumetone (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

  • Antiviral Activity : The compound is a non-nucleoside analog of toyocamycin with antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1) (Renau, Wotring, Drach, & Townsend, 1996).

  • Cancer Research : It exhibits distinct effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

  • Therapeutic Applications : Derivatives of 4-(phenylamino)thieno[3,2-d]pyrimidine have potential applications in treating psychosis, memory impairment, and drugs abuse (Song, 2007).

  • Antitumor Activities : It has potential in vitro antitumor activities against different human cancer cell lines (Hafez et al., 2013).

  • Antibacterial and Antioxidant Activities : The compound shows promising antibacterial activity and excellent anti-oxidant activities compared to standard drugs (Rambabu, Kiran, Sarveswari, & Vijayakumar, 2021).

  • Wound Healing and Pain Management : Pyrimidine nanoparticles, including derivatives of 4-(Trifluoromethyl)pyrimidine-5-carboxamide, have shown significant wound healing activity and may be useful for further investigations in this area (Panneerselvam et al., 2017).

  • Erectile Dysfunction Treatment : Avanafil, a derivative, is a potent and highly selective phosphodiesterase 5 inhibitor with potential therapeutic applications for erectile dysfunction (Sakamoto et al., 2014).

  • Antimicrobial Activity : Derivatives of 4-(Trifluoromethyl)pyrimidine-5-carboxamide show antibacterial and antifungal activity against various bacteria and fungi (Ghodasara, Patel, & Shah, 2014).

properties

IUPAC Name

4-(trifluoromethyl)pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O/c7-6(8,9)4-3(5(10)13)1-11-2-12-4/h1-2H,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEELANQFQNBMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)pyrimidine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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